Aldehyde dehydrogenase 1A3, commonly referred to as Aldh1A3, is an enzyme that plays a critical role in the metabolism of aldehydes, converting them into carboxylic acids. This enzyme is particularly significant in the context of cancer biology, where it is implicated in the regulation of cancer stem cells and tumor progression. Aldh1A3 has been identified as a potential therapeutic target due to its association with various malignancies, including glioblastoma and other aggressive cancers.
The compound Aldh1A3-IN-2 is a selective inhibitor of Aldh1A3, designed to modulate its activity for therapeutic purposes. The development of this inhibitor has been driven by the need to understand and manipulate the biochemical pathways associated with Aldh1A3, particularly in cancer treatment.
Aldh1A3-IN-2 falls under the category of small molecule inhibitors and is classified as a pharmacological agent targeting specific enzyme activity. Its design is based on structure-activity relationship studies that aim to enhance selectivity and efficacy against Aldh1A3 while minimizing effects on other aldehyde dehydrogenase isoforms.
The synthesis of Aldh1A3-IN-2 involves several key steps, typically starting from commercially available precursors. The synthetic route may include:
The synthesis process requires careful control of reaction conditions (temperature, solvent choice, and reaction time) to ensure high yield and purity of the final compound. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of Aldh1A3-IN-2.
The molecular structure of Aldh1A3-IN-2 is characterized by specific functional groups that confer its inhibitory properties. It features:
The molecular formula, molecular weight, and specific stereochemistry are critical data points for understanding how Aldh1A3-IN-2 interacts with its target. For instance, computational modeling can provide insights into how structural modifications affect binding interactions.
The primary chemical reaction involving Aldh1A3-IN-2 is its interaction with the active site of Aldh1A3, leading to inhibition of enzymatic activity. This reaction can be quantified using kinetic assays that measure changes in substrate conversion rates in the presence and absence of the inhibitor.
Kinetic studies often utilize substrates like retinoic acid or other aldehyde derivatives to assess the potency of Aldh1A3-IN-2. Measurements are typically taken using fluorescence or spectrophotometric methods to monitor product formation over time.
The mechanism by which Aldh1A3-IN-2 exerts its inhibitory effects involves competitive or non-competitive inhibition at the active site of Aldh1A3. By binding to this site, it prevents substrate access and subsequent conversion into carboxylic acids.
Inhibitory constants (IC50 values) are determined through dose-response experiments, providing quantitative measures of how effectively Aldh1A3-IN-2 inhibits enzymatic activity at various concentrations.
Relevant analyses include thermogravimetric analysis and differential scanning calorimetry to assess thermal stability.
The primary application of Aldh1A3-IN-2 lies in cancer research, particularly in studying the role of Aldh1A3 in cancer stem cell biology and tumor progression. By inhibiting this enzyme, researchers can explore:
Aldehyde Dehydrogenase 1 Family Member A3 (ALDH1A3) is a cytosolic NAD⁺-dependent enzyme belonging to the aldehyde dehydrogenase superfamily. It is indispensable for cellular homeostasis through two primary mechanisms: aldehyde detoxification and retinoic acid biosynthesis. ALDH1A3 efficiently oxidizes toxic endogenous aldehydes generated during lipid peroxidation (e.g., 4-hydroxynonenal) and exogenous xenobiotics, thereby mitigating oxidative stress and preventing DNA damage [1] [7]. Its tissue-specific expression pattern—predominantly in salivary glands, stomach, kidneys, and retinal pigment epithelium—reflects its specialized physiological roles [1] [8]. During embryonic development, ALDH1A3 is critical for neural tube closure, ocular morphogenesis, and olfactory system formation. Genetic ablation studies in mice result in neonatal lethality due to severe craniofacial defects, underscoring its non-redundant functions in development [7] [8].
Table 1: Physiological Functions of ALDH1A3
| Biological Process | Substrates/Pathways | Consequences of Deficiency |
|---|---|---|
| Aldehyde Detoxification | Lipid peroxidation products (e.g., malondialdehyde), environmental aldehydes | Accumulation of cytotoxic aldehydes, increased oxidative stress |
| Retinoic Acid Synthesis | All-trans-retinal → All-trans-retinoic acid | Embryonic lethality, defective organogenesis |
| Amino Acid Catabolism | Intermediates of phenylalanine/tyrosine metabolism | Metabolic imbalance, potential neurotoxicity |
ALDH1A3 is the most catalytically efficient human isoform for converting all-trans-retinal to all-trans-retinoic acid (RA), exhibiting a 10-fold higher Vmax than Aldehyde Dehydrogenase 1 Family Member A1 (ALDH1A1) [1] [7]. This enzymatic activity positions ALDH1A3 as a master regulator of retinoid-dependent gene expression. Upon RA synthesis, RA binds to nuclear retinoic acid receptors (RARα/β/γ) and retinoid X receptors (RXRα/β/γ), forming heterodimers that recognize retinoic acid response elements (RAREs) in target gene promoters [1] [9]. This interaction recruits co-activators (e.g., histone acetyltransferases) or co-repressors (e.g., histone deacetylases), dynamically modulating chromatin accessibility. ALDH1A3-dependent RA signaling regulates >500 genes involved in cellular differentiation, proliferation, and apoptosis, including HOX transcription factors and MUC4 [2] [9]. In triple-negative breast cancer cells, ALDH1A3-mediated RA induction of RARRES1 (retinoic acid receptor responder 1) suppresses tumor growth, illustrating its context-dependent tumor-suppressive functions [2] [5].
Table 2: Catalytic Properties of ALDH1A Subfamily Members
| Isoform | Catalytic Efficiency (Kcat/Km; all-trans-retinal) | Subcellular Localization | Primary Tissue Distribution |
|---|---|---|---|
| ALDH1A3 | 12.5 ± 0.8 min⁻¹·mM⁻¹ | Cytosol | Salivary gland, kidney, retina |
| ALDH1A1 | 1.2 ± 0.3 min⁻¹·mM⁻¹ | Cytosol | Liver, cornea |
| ALDH1A2 | 5.7 ± 0.6 min⁻¹·mM⁻¹ | Cytosol | Testis, embryonic tissues |
Cancer
ALDH1A3 is overexpressed in aggressive malignancies, where it drives cancer stemness, metastasis, and therapy resistance. In glioblastoma, ALDH1A3 is a biomarker of the mesenchymal subtype, with mRNA levels >1000-fold higher than in normal astrocytes [4] [7]. It sustains glioma stem cell self-renewal via RA-dependent SOX2 and OCT4 expression [4]. ALDH1A3 also promotes epithelial-mesenchymal transition (EMT) in colorectal cancer by suppressing the miR-200 family, leading to upregulation of ZEB1 and SNAI2—master regulators of metastasis [10]. In triple-negative breast cancer, ALDH1A3 expands tumor-initiating ALDH⁺ cells while suppressing CD24⁻CD44⁺ populations, facilitating metabolic plasticity and invasion [5].
Type 2 Diabetes
In pancreatic β-cells, ALDH1A3 overexpression impairs glucose-stimulated insulin secretion and increases glucagon production. Its upregulation correlates with β-cell failure in human diabetic patients and rodent models [8] [12]. Mechanistically, ALDH1A3 depletes intracellular NAD⁺ pools, disrupting mitochondrial respiration and insulin vesicle exocytosis [12].
Cardiovascular Disorders
ALDH1A3 is induced in vascular smooth muscle cells during pulmonary arterial hypertension, driving pathologic vessel wall remodeling via RA-dependent activation of pro-fibrotic genes (e.g., COL1A1, ACTA2) [8] [13]. Chronic RA signaling exacerbates neointimal hyperplasia and heart failure mortality [8].
Table 3: ALDH1A3 Dysregulation in Human Diseases
| Disease | Molecular Mechanism | Clinical Impact |
|---|---|---|
| Glioblastoma | RA-dependent SOX2 activation → Stemness maintenance | Poor prognosis, therapeutic resistance |
| Triple-Negative Breast Cancer | Metabolic reprogramming to oxidative phosphorylation → CSC survival | Increased metastasis, recurrence |
| Type 2 Diabetes | NAD⁺ depletion → Impaired insulin secretion | β-cell failure, hyperglycemia |
| Pulmonary Arterial Hypertension | RA-induced smooth muscle proliferation → Vessel occlusion | Right ventricular hypertrophy, mortality |
The compelling evidence of ALDH1A3’s pathogenic roles across diseases validates it as a therapeutic target. Genetic ablation of ALDH1A3 reduces tumor growth by 70–90% in glioblastoma xenografts and diminishes breast cancer brain metastasis by inhibiting circulating tumor cell adhesion [3] [4]. Crucially, ALDH1A3 is dispensable in healthy adult tissues, minimizing on-target toxicity concerns [8] [12]. Its active-site architecture—featuring a compact substrate tunnel and distinct residues (e.g., Leu121, Phe465)—enables selective inhibition without cross-reactivity against ALDH1A1 [4] [7]. Preclinical studies confirm that pharmacologic ALDH1A3 inhibitors (e.g., MCI-INI-3, YD1701) suppress RA biosynthesis, CSC frequency, and metastasis in vivo [4] [10]. These findings provide a robust foundation for developing ALDH1A3-targeted therapies, particularly for cancers with ALDH1A3-driven stemness and metabolic plasticity.
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